PF-CBP1 hydrochloride

Epigenetics Bromodomain inhibition Transcriptional co-activators

PF-CBP1 HCl distinguishes from generic CBP/p300 inhibitors via >100-fold biochemical selectivity over BRD4. This margin (vs. 40-fold for SGC-CBP30) provides unambiguous target attribution at 1-10 μM. Functionally validated in primary macrophages (IL-1β/IL-6 reduction) and cortical neurons (RGS4 mRNA). For experiments requiring definitive CBP bromodomain interrogation without BET confounding.

Molecular Formula C29H37ClN4O3
Molecular Weight 525.08
Cat. No. B1574219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-CBP1 hydrochloride
SynonymsPF-CBP1
Molecular FormulaC29H37ClN4O3
Molecular Weight525.08
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-CBP1 Hydrochloride Procurement Guide: A Selective CBP/p300 Bromodomain Inhibitor for Epigenetic Target Validation


PF-CBP1 hydrochloride (also known as PF-06670910; CAS 2070014-93-4) is a selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CREBBP/CBP) and E1A-binding protein p300 (EP300) [1]. Biochemically, it inhibits CBP and p300 bromodomains with IC50 values of 125 nM and 363 nM, respectively, and demonstrates >100-fold selectivity for CBP over BRD4 in biochemical assays [2]. The compound is supplied as the hydrochloride salt (molecular weight 525.08 g/mol) and is intended as a chemical probe for investigating CBP/p300 bromodomain-dependent transcriptional regulation in inflammatory and neurological disease models [1].

Why CBP/p300 Bromodomain Inhibitors Are Not Interchangeable: PF-CBP1 Differentiation Rationale


CBP/p300 bromodomain inhibitors exhibit substantial heterogeneity in potency, isoform selectivity (CBP versus p300), off-target profiles against BET family proteins (particularly BRD4), and cellular transcriptional effects. Three commonly referenced chemical probes—PF-CBP1, SGC-CBP30, and I-CBP112—differ in these parameters by orders of magnitude. SGC-CBP30 demonstrates sub-100 nM potency (CBP IC50 = 21-69 nM) but only 40-fold selectivity over BRD4 [1]. I-CBP112 shows intermediate potency (CBP IC50 = 142-170 nM) but belongs to a distinct structural class and lacks extensive selectivity panel data [2]. PF-CBP1 occupies a distinct position in this landscape: its potency is intentionally tuned for chemical probe applications (125 nM for CBP), and its selectivity profile—particularly the margin over BRD4—exceeds 100-fold in biochemical assays, making it uniquely suited for experiments requiring unambiguous target attribution at low micromolar cellular concentrations [3]. Procuring a generic "CBP/p300 inhibitor" without specifying the exact probe risks confounding results from unrecognized off-target activity, particularly BRD4 inhibition, which can dominate cellular phenotypes.

Quantitative Differentiation Evidence: PF-CBP1 Versus CBP/p300 Inhibitor Comparators


CBP/p300 Isoform Selectivity Ratio: PF-CBP1 Versus SGC-CBP30 and I-CBP112

PF-CBP1 exhibits a CBP-to-p300 IC50 ratio of approximately 2.9-fold (125 nM vs. 363 nM) [1]. In contrast, SGC-CBP30 displays a narrower selectivity window: its reported CBP IC50 ranges from 21-69 nM while p300 IC50 is 38 nM, yielding a maximum ratio of ~1.8-fold under the most favorable interpretation of the range [2]. I-CBP112 exhibits an intermediate ratio of approximately 4.4-fold (CBP IC50 = 142-170 nM, p300 IC50 = 625 nM) [3]. The differing selectivity ratios across these probes have direct implications for interpreting phenotypes: PF-CBP1 provides moderate CBP preference without the near-pan-CBP/p300 equipotency of SGC-CBP30, while avoiding the wider selectivity gap of I-CBP112 that may complicate cross-study comparisons.

Epigenetics Bromodomain inhibition Transcriptional co-activators

BRD4 Off-Target Selectivity Margin: PF-CBP1 Demonstrates >100-Fold Selectivity

PF-CBP1 demonstrates >100-fold selectivity for CBP over BRD4 in biochemical assays, with 139-fold selectivity reported in one biochemical format and >105-fold by isothermal titration calorimetry (ITC) [1][2]. The BROMOscan panel (testing 19 bromodomains) showed that only CBP/EP300 was affected at <1 μM; BRD4 Kd exceeded 20 μM by ITC [2]. In comparison, SGC-CBP30 displays over 40-fold selectivity for CREBBP over BRD4 [3]. This 2.5-fold or greater difference in the BRD4 selectivity window has practical consequences: at the 1-10 μM cellular working concentrations typical for PF-CBP1, BRD4 inhibition is unlikely to contribute to observed phenotypes [1]. However, a subsequent publication using a different biochemical assay format reported BRD4 selectivity in the 10-fold range, underscoring that assay conditions influence measured selectivity and that users should establish cellular potency ranges empirically [2].

BET family selectivity Off-target profiling Chemical probe validation

BROMOscan Selectivity Panel: Quantitative Off-Target IC50 Values for Eight Bromodomains

In a BROMOscan panel testing 19 bromodomains, PF-CBP1 demonstrated measurable but substantially weaker activity against eight non-target bromodomains, with IC50 values ranging from 1.24 μM (BRD2-1) to 9.75 μM (BRD4-2) [1]. For comparison, SGC-CBP30 has not been reported with a similarly comprehensive BROMOscan dataset in publicly accessible sources, while I-CBP112 is reported to be selective against ATAD2, BAZ2B, BRD2(BD2), BRD4(BD1), PB1(BD5), PCAF, PHIP(BD2), and TRIM24/TIF-1α but without the full quantitative IC50 matrix [2]. The availability of a complete BROMOscan profile for PF-CBP1 provides a quantitative benchmark for establishing concentration ranges that avoid confounding activity at secondary bromodomain targets.

Bromodomain selectivity profiling Chemical probe validation Epigenetic drug discovery

Cellular Inflammatory Cytokine Modulation: Quantified Reduction at Defined Concentrations

In primary macrophages stimulated with LPS, PF-CBP1 (tested at 3-10 μM) moderately reduces IL-6 and IFN-β expression at 10 μM, and decreases IL-1β expression at concentrations as low as 3 μM [1][2]. In J774 murine macrophages, mild downregulation of key inflammatory genes (IL6, IL1B, IFNB, TNF) was observed at concentrations ≥1 μM, without associated cytotoxicity [2]. No cytotoxicity was observed in macrophages at concentrations up to 30 mM [1]. Comparable quantitative cellular cytokine modulation data for SGC-CBP30 or I-CBP112 under identical conditions are not available for direct cross-comparison. This dataset establishes PF-CBP1's functional cellular activity threshold and validates its utility as a chemical probe in macrophage inflammation models.

Inflammation Macrophage biology Cytokine expression

Neuronal RGS4 Downregulation: A Parkinson's Disease-Relevant Cellular Readout

In primary cortical neurons, PF-CBP1 treatment significantly reduces RGS4 mRNA levels at 24 hours when applied at a concentration corresponding to 10-fold the biochemical IC50 (i.e., ~1.25 μM), compared to vehicle control [1][2]. RGS4 is a target gene downstream of CBP that has been linked to Parkinson's disease pathophysiology [1]. No comparable neuronal RGS4 downregulation data have been reported for SGC-CBP30 or I-CBP112. This cell-type-specific functional readout distinguishes PF-CBP1 as a validated chemical probe for investigating CBP bromodomain function in neuronal systems.

Neurobiology Parkinson's disease RGS4 expression

In Vivo Data Availability: PF-CBP1 Remains a Preclinical Chemical Probe

As of the most recent available data, no animal in vivo studies with PF-CBP1 have been reported in the peer-reviewed literature [1][2]. The compound remains in preclinical development, and its use has been confined to in vitro and cellular assays [1]. In contrast, SGC-CBP30 has been evaluated in cellular FRAP recovery assays at 1 μM, demonstrating functional bromodomain target engagement in living cells [3]. I-CBP112 also accelerates cellular FRAP recovery at 1 μM [4]. This distinction is critical for procurement decisions: PF-CBP1 is strictly a chemical probe for in vitro target validation and mechanistic studies; users requiring compounds with established in vivo pharmacokinetic or efficacy data should consider alternative probes or anticipate conducting their own in vivo characterization.

In vivo pharmacology Preclinical development Chemical probe limitations

Recommended Research Applications for PF-CBP1 Hydrochloride Based on Quantitative Evidence


Chemical Probe Studies Requiring BRD4-Selectivity Margin >100-Fold

PF-CBP1 is optimally suited for cellular experiments where a wide selectivity margin over BRD4 is required to avoid confounding BET-family phenotypes. With >100-fold selectivity for CBP over BRD4 in biochemical assays (139-fold in one format) [1] and a recommended cellular working concentration of 1-10 μM [2], PF-CBP1 provides a larger usable concentration window than SGC-CBP30 (only 40-fold BRD4 selectivity). This makes PF-CBP1 the preferred choice for studies in cell types where BRD4 inhibition alone could drive phenotypic changes, such as inflammatory gene expression or cell cycle regulation assays.

Macrophage Inflammation Models with LPS-Induced Cytokine Readouts

PF-CBP1 has been functionally validated in primary macrophages and J774 cells for reducing LPS-induced IL-1β (at 3 μM), IL-6, and IFN-β expression (at 10 μM), without observed cytotoxicity at concentrations up to 30 mM [1]. This dataset provides a quantitative benchmark for experimental design in innate immunity and inflammation research. Researchers studying CBP/p300 bromodomain function in macrophage biology or inflammatory signaling can rely on these validated concentrations and readouts to design reproducible experiments.

Neuronal CBP Bromodomain Function Studies and RGS4 Regulation in Parkinson's Disease Models

PF-CBP1 is uniquely validated among CBP/p300 bromodomain inhibitors for reducing RGS4 mRNA levels in primary cortical neurons at 10× biochemical IC50 (∼1.25 μM, 24-hour treatment) [1][2]. RGS4 is a CBP-downstream gene linked to Parkinson's disease pathophysiology. This cell-type-specific functional validation makes PF-CBP1 the probe of choice for investigating CBP bromodomain contributions to neuronal gene regulation and for mechanistic studies in Parkinson's disease-relevant cellular models.

In Vitro Target Validation and Mechanistic Studies (Not In Vivo Efficacy Testing)

PF-CBP1 is strictly a preclinical chemical probe with no reported animal in vivo data as of the most recent literature [1][2]. It is appropriate for in vitro biochemical assays, cellular target engagement studies, and mechanistic investigations of CBP/p300 bromodomain function. Researchers requiring compounds with established in vivo pharmacokinetic or efficacy profiles should consider alternative probes or plan to conduct their own in vivo characterization. This limitation does not diminish PF-CBP1's value for its intended purpose: rigorous in vitro target validation and hypothesis generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-CBP1 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.